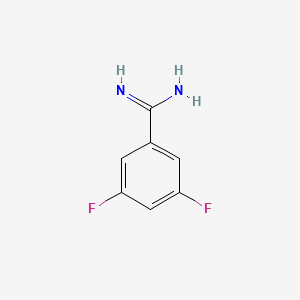

3,5-Difluoro-benzamidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-difluorobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCOJRZRBYPOQET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395099 | |

| Record name | 3,5-Difluoro-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

582307-06-0 | |

| Record name | 3,5-Difluoro-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,5-Difluoro-benzamidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoro-benzamidine is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural features, particularly the presence of two fluorine atoms on the benzene ring, impart distinct electronic properties that enhance its utility as a versatile building block and a potent enzyme inhibitor. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of this compound, with a focus on its applications in pharmaceutical and biochemical research.

Chemical and Physical Properties

The physicochemical properties of this compound and its hydrochloride salt are crucial for its application in various experimental settings. The fluorine atoms significantly influence the molecule's acidity, basicity, and binding interactions.

Core Compound: this compound

| Property | Value | Source |

| IUPAC Name | 3,5-difluorobenzenecarboximidamide | [1] |

| Molecular Formula | C₇H₆F₂N₂ | [1] |

| Molecular Weight | 156.13 g/mol | [1] |

| CAS Number | 582307-06-0 | [1] |

| Appearance | White solid (typical for benzamidines) | |

| SMILES | C1=C(C=C(C=C1F)F)C(=N)N | [1] |

| InChI Key | OCOJRZRBYPOQET-UHFFFAOYSA-N | [1] |

Hydrochloride Salt: this compound HCl

The hydrochloride salt is the most common commercially available form, offering improved stability and solubility in aqueous media.

| Property | Value | Source |

| Molecular Formula | C₇H₆F₂N₂·HCl | |

| Molecular Weight | 192.6 g/mol | |

| CAS Number | 144797-68-2 | |

| Appearance | White solid | |

| Purity | ≥ 96% (HPLC) | |

| Storage Conditions | Store at 0-8 °C |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the amine (-NH₂) protons. The aromatic region would likely display a characteristic splitting pattern due to fluorine-proton coupling.

-

¹³C NMR: The carbon NMR would show distinct signals for the carbon atoms of the benzene ring, with the chemical shifts of the carbons bonded to fluorine being significantly affected. The carbon of the amidine group (C=N) would also have a characteristic chemical shift.

-

IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for N-H stretching of the amine group (around 3200-3400 cm⁻¹), C=N stretching of the amidine group (around 1650 cm⁻¹), and C-F stretching (around 1100-1300 cm⁻¹).[2]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the mass of the compound.

Experimental Protocols

Synthesis of this compound

A common synthetic route to benzamidines involves the conversion of the corresponding nitrile. The following is a plausible experimental protocol for the synthesis of this compound hydrochloride.

Step 1: Ammonolysis of 3,5-Difluorobenzonitrile

-

Reaction Setup: In a pressure vessel, dissolve 3,5-difluorobenzonitrile in a solution of sodium methoxide in methanol.

-

Ammonia Addition: Cool the solution and add anhydrous ammonia.

-

Reaction: Seal the vessel and heat the mixture. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the vessel and carefully vent the excess ammonia. Concentrate the reaction mixture under reduced pressure.

-

Purification: The crude this compound can be purified by recrystallization or column chromatography.

Step 2: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the purified this compound in a suitable organic solvent such as diethyl ether or isopropanol.

-

Acidification: Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in the same solvent.

-

Precipitation: The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Biological Activity and Applications

This compound hydrochloride is a valuable compound in biomedical research, primarily due to its activity as an enzyme inhibitor.

Enzyme Inhibition

Benzamidine and its derivatives are well-known inhibitors of serine proteases, such as trypsin, plasmin, and thrombin. The amidine group mimics the guanidinium group of arginine, a common substrate for these enzymes, allowing it to bind to the active site. The difluoro substitution on the benzene ring can enhance binding affinity and selectivity.

Applications in Research and Development

-

Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents, particularly those targeting proteases involved in viral replication and cancer progression.

-

Biochemical Research: Used in studies to investigate enzyme mechanisms and to identify and characterize new therapeutic targets. Its use aids in the broader drug discovery process.

-

Diagnostic Applications: The compound has potential use in the development of diagnostic assays for detecting specific protease activities, which can be important for the early diagnosis of diseases.

Conclusion

This compound is a compound with significant potential in the fields of medicinal chemistry and biochemistry. Its distinct chemical properties, stemming from the difluorinated benzene ring and the benzamidine functional group, make it a potent tool for enzyme inhibition studies and a valuable building block in the synthesis of novel therapeutics. The information provided in this guide serves as a foundational resource for researchers and professionals working with this important molecule.

References

Technical Guide: 3,5-Difluoro-benzamidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Difluoro-benzamidine, a fluorinated aromatic compound of interest in medicinal chemistry and drug discovery. The guide covers its chemical properties, synthesis, and potential applications, with a focus on its role as a serine protease inhibitor.

Chemical Identity and Properties

This compound is a synthetic organic compound. It is commonly available as a hydrochloride salt, which enhances its stability and solubility in aqueous solutions.

CAS Numbers:

Chemical Structure:

Figure 1. Chemical structure of this compound.

Physicochemical Properties:

The key physicochemical properties of this compound and its hydrochloride salt are summarized in the table below.

| Property | This compound (Free Base) | This compound hydrochloride | Reference(s) |

| Molecular Formula | C₇H₆F₂N₂ | C H₇ClF₂N₂ | [1][4] |

| Molecular Weight | 156.13 g/mol | 192.60 g/mol | [1][2] |

| IUPAC Name | 3,5-difluorobenzenecarboximidamide | 3,5-difluorobenzenecarboximidamide;hydrochloride | [1] |

| Appearance | White solid | White solid | [2] |

| Storage Conditions | - | 0-8 °C | [2] |

Synthesis of this compound

A common and effective method for the synthesis of benzamidines is through the conversion of the corresponding benzonitrile. A versatile, two-step protocol involves the formation of an intermediate amidoxime, followed by its reduction.

Synthesis Pathway

The synthesis of this compound from 3,5-Difluorobenzonitrile can be depicted as follows:

References

3,5-Difluoro-benzamidine: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Difluoro-benzamidine is a synthetic small molecule belonging to the benzamidine class of compounds, which are recognized as potent inhibitors of serine proteases. This technical guide provides a comprehensive overview of the putative mechanism of action of this compound, drawing upon the established knowledge of benzamidine and its derivatives as competitive inhibitors of trypsin-like serine proteases. While specific quantitative inhibitory data for the 3,5-difluoro substituted variant is not extensively available in publicly accessible literature, this document extrapolates its likely biochemical behavior based on structure-activity relationship (SAR) studies of related compounds. This guide also outlines detailed experimental protocols for assessing its enzymatic inhibition and discusses potential cellular effects and signaling pathways that may be modulated by this compound, providing a framework for future research and drug development endeavors.

Introduction

Benzamidine and its derivatives are a well-established class of reversible, competitive inhibitors of serine proteases, enzymes that play crucial roles in a multitude of physiological and pathological processes, including digestion, blood coagulation, fibrinolysis, and inflammation.[1][2] The amidine group of benzamidine mimics the side chain of arginine, a common substrate residue for trypsin-like serine proteases, allowing it to bind to the active site of these enzymes.[1] The introduction of fluorine atoms onto the benzene ring, as in this compound, is a common strategy in medicinal chemistry to modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.[3] It is hypothesized that the electron-withdrawing nature of the fluorine atoms at the meta positions influences the electronic properties of the benzamidine moiety, potentially enhancing its interaction with the target enzyme.

Core Mechanism of Action: Competitive Inhibition of Serine Proteases

The primary mechanism of action for benzamidines is competitive inhibition.[1] This mode of inhibition is characterized by the inhibitor binding to the active site of the enzyme, thereby preventing the substrate from binding.

The interaction between a serine protease and a benzamidine inhibitor can be visualized as follows:

Caption: Competitive inhibition of a serine protease by benzamidine.

This interaction is reversible, and the degree of inhibition is dependent on the concentrations of both the inhibitor and the substrate.

Quantitative Data on Benzamidine Derivatives

| Compound | Target Enzyme | Inhibition Constant (Ki) |

| Benzamidine | Trypsin | 35 µM |

| Benzamidine | Plasmin | 350 µM |

| Benzamidine | Thrombin | 220 µM |

Structure-activity relationship studies on substituted benzamidines have shown that the nature and position of the substituents on the benzene ring significantly influence the inhibitory activity. For instance, hydrophobicity and the electron-donating or -withdrawing properties of the substituents can affect the binding affinity for different serine proteases. It is plausible that the difluoro substitution in this compound alters its binding characteristics compared to the unsubstituted benzamidine.

Potential Cellular Effects and Signaling Pathways

Given the role of serine proteases in various cellular processes, their inhibition by this compound could lead to a range of cellular effects. While direct studies on this specific compound are lacking, research on other fluorinated benzamidine derivatives suggests potential anti-cancer properties. For example, a bithiophene-fluorobenzamidine derivative has demonstrated antiproliferative activity against breast cancer cell lines.

The inhibition of specific proteases can impact signaling pathways involved in cell growth, proliferation, and apoptosis. A hypothetical workflow for investigating the cellular effects of this compound is presented below:

Caption: Experimental workflow for cellular mechanism of action studies.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the mechanism of action of this compound.

Serine Protease Inhibition Assay (e.g., Trypsin)

This protocol is adapted from established methods for determining the inhibitory activity of benzamidine derivatives against trypsin.

Materials:

-

Trypsin (e.g., bovine pancreatic trypsin)

-

Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE) or a chromogenic/fluorogenic substrate

-

This compound hydrochloride (dissolved in an appropriate buffer)

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of trypsin in 1 mM HCl to maintain stability.

-

Prepare a stock solution of the substrate in the assay buffer.

-

Prepare a series of dilutions of this compound in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate or cuvette, add the assay buffer.

-

Add a fixed amount of the trypsin solution.

-

Add varying concentrations of the this compound solution.

-

Include control wells with no inhibitor.

-

-

Pre-incubation:

-

Incubate the enzyme-inhibitor mixture for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C or 37°C).

-

-

Initiate Reaction:

-

Add the substrate solution to all wells to start the enzymatic reaction.

-

-

Data Acquisition:

-

Monitor the change in absorbance or fluorescence over time at the appropriate wavelength for the chosen substrate.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (rates) from the linear portion of the progress curves.

-

Plot the reaction rate as a function of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

-

To determine the inhibition constant (Ki) and the mode of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots.

-

Cell Viability Assay (MTT Assay)

This protocol outlines a common method to assess the cytotoxic or cytostatic effects of a compound on cultured cells.

Materials:

-

Cancer cell line of interest (e.g., breast, colon, lung cancer cells)

-

Complete cell culture medium

-

This compound (dissolved in a vehicle like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of the compound.

-

Include vehicle control wells.

-

-

Incubation:

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) in a cell culture incubator.

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value.

-

Conclusion and Future Directions

This compound holds promise as a serine protease inhibitor, a class of compounds with significant therapeutic potential. Based on the well-established mechanism of benzamidine, it is anticipated to act as a competitive inhibitor. The difluoro substitution is likely to modulate its inhibitory potency and selectivity. Further research is imperative to quantify the inhibitory activity of this compound against a panel of serine proteases and to elucidate its specific cellular effects and the signaling pathways it modulates. The experimental protocols provided in this guide offer a robust framework for undertaking such investigations, which will be crucial for unlocking the full therapeutic potential of this and related compounds.

References

A Technical Guide to Computational Studies of 3,5-Difluoro-benzamidine Binding

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the computational methodologies used to study the binding of 3,5-Difluoro-benzamidine and related benzamidine-based inhibitors to their primary targets, serine proteases. Due to the limited availability of direct computational studies on this compound, this document leverages established protocols and findings from extensive research on its parent compound, benzamidine, particularly its interaction with the model serine protease, trypsin. This guide details molecular docking, molecular dynamics simulations, and binding free energy calculations, presenting data in a structured format and visualizing key workflows and interactions to facilitate understanding and application in drug discovery and development.

Introduction to this compound and its Therapeutic Target

This compound is a synthetic organic compound belonging to the benzamidine class of molecules. Benzamidines are well-established as competitive inhibitors of serine proteases, a large family of enzymes crucial in various physiological processes, including digestion, blood coagulation, and immunity.[1] These enzymes are characterized by a catalytic triad, typically composed of serine, histidine, and aspartate residues, in their active site. The positively charged amidinium group of benzamidine derivatives forms a strong salt bridge with a conserved aspartate residue (Asp189 in trypsin) located at the bottom of the S1 specificity pocket, effectively blocking substrate access and inhibiting enzymatic activity.[2][3]

The addition of two fluorine atoms to the benzene ring, as in this compound, can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, potentially enhancing its binding affinity and selectivity for specific protease targets. Computational studies are invaluable for elucidating these effects at an atomic level, providing insights that can guide the rational design of more potent and selective inhibitors.

Quantitative Data on Benzamidine-Trypsin Binding

| Compound | Method | Calculated Binding Free Energy (ΔG°) (kcal/mol) | Calculated kon (M-1s-1) | Calculated koff (s-1) | Experimental ΔG° (kcal/mol) | Reference |

| Benzamidine | Molecular Dynamics (MD) with Markov State Model (MSM) | -5.2 ± 0.4 | (1.5 ± 0.2) x 108 | (9.5 ± 3.3) x 104 | -6.2 | [4][5] |

| Benzamidine | MD with Enhanced Sampling (WTM-eABF) | -5.2 ± 0.4 | Not Reported | (1.8 ± 0.66) x 104 | -6.7 ± 0.05 | [6] |

Table 1: Summary of computationally derived and experimental binding data for the benzamidine-trypsin complex. These values serve as a baseline for studies on fluorinated analogs like this compound.

Detailed Computational Methodologies

A multi-step computational approach is typically employed to study the binding of small molecule inhibitors like this compound to their protein targets.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is a computationally efficient method for initial screening and hypothesis generation.

Protocol:

-

Receptor Preparation:

-

Obtain the 3D crystal structure of the target protease (e.g., bovine trypsin, PDB ID: 3PTB) from the Protein Data Bank.

-

Remove all non-essential molecules, such as water, co-solvents, and existing ligands.

-

Add polar hydrogen atoms and assign partial charges using a force field (e.g., AMBER, CHARMM). The protonation states of key residues, like the catalytic histidine, should be carefully considered.[7]

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a molecular builder.

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Assign partial charges and define rotatable bonds.

-

-

Docking Simulation:

-

Define a grid box that encompasses the S1 binding pocket of the protease.

-

Use a docking program (e.g., AutoDock, Glide, GOLD) to search for the optimal binding pose of the ligand within the defined grid box.[8]

-

Analyze the resulting poses based on their scoring functions, which estimate the binding affinity. The top-ranked poses are then selected for further analysis or more rigorous simulation.

-

MD simulations provide a detailed view of the dynamic behavior of the protein-ligand complex over time, allowing for a more accurate assessment of binding stability and interactions.

Protocol:

-

System Setup:

-

The highest-ranked pose from molecular docking is used as the starting structure for the protein-ligand complex.

-

The complex is placed in a periodic box of water molecules (e.g., TIP3P).

-

Counter-ions (e.g., Na+, Cl-) are added to neutralize the system's charge.

-

-

Parameterization:

-

A molecular mechanics force field (e.g., AMBER, GROMOS) is chosen to describe the potential energy of the system.

-

Parameters for the this compound ligand must be generated if they are not standard in the chosen force field.

-

-

Equilibration:

-

The system undergoes energy minimization to remove steric clashes.

-

A series of short, restrained simulations are performed, gradually heating the system to the desired temperature (e.g., 300 K) and adjusting the pressure to maintain constant conditions (NPT ensemble).

-

-

Production Run:

-

Analysis:

-

Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to assess the stability of the complex.

-

Hydrogen bonds, salt bridges, and other key interactions are monitored throughout the simulation.

-

These methods provide a more accurate estimation of binding affinity than docking scores by accounting for solvation and entropic effects.

Protocol (MM/PBSA or MM/GBSA):

-

Trajectory Extraction: Snapshots of the protein, ligand, and complex are extracted from the MD simulation trajectory.

-

Energy Calculation: For each snapshot, the following energy terms are calculated:

-

Molecular Mechanics (MM) energy in the gas phase.

-

Polar solvation energy (calculated using Poisson-Boltzmann or Generalized Born models).

-

Non-polar solvation energy (often estimated from the solvent-accessible surface area).

-

-

Affinity Calculation: The binding free energy (ΔGbind) is calculated by subtracting the free energies of the unbound receptor and ligand from the free energy of the complex.

Visualizations of Workflows and Interactions

Visual diagrams are essential for conceptualizing complex computational processes and molecular interactions. The following diagrams were created using the DOT language and adhere to the specified formatting requirements.

Conclusion

Computational modeling provides a powerful framework for investigating the binding of this compound to serine proteases. While direct studies on this specific molecule are pending, the well-established methodologies applied to benzamidine and its derivatives offer a clear and reliable path forward. Through a combination of molecular docking, extensive molecular dynamics simulations, and rigorous free energy calculations, researchers can predict binding modes, estimate affinities, and understand the dynamic interactions that govern inhibition. These insights are critical for the structure-based design of next-generation protease inhibitors with improved potency and selectivity, ultimately accelerating the drug development process.

References

- 1. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Trypsin-Ligand Binding Free Energies from Explicit and Implicit Solvent Simulations with Polarizable Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Complete reconstruction of an enzyme-inhibitor binding process by molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Complete reconstruction of an enzyme-inhibitor binding process by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. Changes in Protonation States of In-Pathway Residues can Alter Ligand Binding Pathways Obtained From Spontaneous Binding Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

3,5-Difluoro-benzamidine molecular weight and formula

This guide provides core technical data for 3,5-Difluoro-benzamidine, a compound of interest for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental molecular properties of this compound are summarized below. This data is essential for experimental design, stoichiometric calculations, and analytical characterization.

| Property | Value |

| Molecular Formula | C₇H₆F₂N₂[1] |

| Molecular Weight | 156.13 g/mol [1] |

| IUPAC Name | 3,5-difluorobenzenecarboximidamide[1] |

| CAS Number | 582307-06-0[1] |

It is important to distinguish the base compound from its hydrochloride salt. The hydrochloride form, this compound hydrochloride, has a molecular formula of C₇H₆F₂N₂·HCl and a corresponding molecular weight of approximately 192.6 g/mol [2][3].

Structural and Relational Overview

The following diagram illustrates the basic chemical information for this compound.

Caption: Core properties of this compound.

References

Spectroscopic and Synthetic Profile of 3,5-Difluorobenzamidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for 3,5-Difluorobenzamidine. Due to the limited availability of direct experimental data in public repositories, this document combines reported physical properties with predicted spectroscopic data based on the analysis of structurally related compounds and established spectroscopic principles. This guide is intended to support research and development activities where 3,5-Difluorobenzamidine is a molecule of interest, particularly in its role as an enzyme inhibitor.

Core Physicochemical Properties

3,5-Difluorobenzamidine is a fluorinated aromatic compound with the molecular formula C₇H₆F₂N₂.[1] Its chemical structure and key identifiers are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₇H₆F₂N₂ | [1] |

| Molecular Weight | 156.13 g/mol | [1] |

| Exact Mass | 156.04990452 Da | [1] |

| IUPAC Name | 3,5-difluorobenzenecarboximidamide | [1] |

| CAS Number | 582307-06-0 | [1] |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3,5-Difluorobenzamidine. These predictions are derived from the analysis of similar compounds and general principles of spectroscopy.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.4 | broad singlet | 2H | -NH₂ |

| ~9.2 | broad singlet | 2H | -NH₂ |

| ~7.6 - 7.8 | m | 2H | Aromatic H (ortho to -C(NH)NH₂) |

| ~7.3 - 7.5 | m | 1H | Aromatic H (para to -C(NH)NH₂) |

Note: The protons of the amidine group (-C(NH)NH₂) are expected to be broad and may exchange with deuterium in solvents like D₂O. The chemical shifts of the aromatic protons are estimated based on data for compounds like 3,5-difluorobenzonitrile and 3,5-difluorobenzoic acid.[2][3]

¹³C NMR (Carbon Nuclear Magnetic Resonance) Data (Predicted)

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | -C(NH)NH₂ |

| ~162 (d, J ≈ 245 Hz) | Aromatic C-F |

| ~135 (t, J ≈ 30 Hz) | Aromatic C-C(NH)NH₂ |

| ~110 (d, J ≈ 25 Hz) | Aromatic C-H (ortho) |

| ~105 (t, J ≈ 25 Hz) | Aromatic C-H (para) |

Note: The chemical shifts and coupling constants are estimations based on known ¹³C NMR data for fluorinated benzene derivatives and benzamidine analogs.[4][5][6]

¹⁹F NMR (Fluorine Nuclear Magnetic Resonance) Data (Predicted)

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity |

| ~ -108 to -112 | t |

Note: The chemical shift for ¹⁹F in a 1,3,5-trisubstituted aromatic ring is expected in this range. The multiplicity would be a triplet due to coupling with the two meta-protons.[7][8][9]

IR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Strong, Broad | N-H stretching (amidine) |

| 3100 - 3200 | Medium | Aromatic C-H stretching |

| ~1650 | Strong | C=N stretching (amidine) |

| ~1600, ~1450 | Medium-Strong | Aromatic C=C stretching |

| 1100 - 1300 | Strong | C-F stretching |

| 800 - 900 | Strong | Aromatic C-H out-of-plane bending |

Note: These predicted absorption bands are based on typical frequencies for the functional groups present in the molecule.

Mass Spectrometry (MS) Data (Predicted)

| m/z | Interpretation |

| 156.05 | [M]⁺ (Molecular ion) |

| 140 | [M - NH₂]⁺ |

| 113 | [M - C(NH)NH₂]⁺ |

Note: The fragmentation pattern is predicted based on the structure of 3,5-Difluorobenzamidine. The exact mass of the molecular ion is reported in PubChem.[1]

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of 3,5-Difluorobenzamidine.

Synthesis of 3,5-Difluorobenzamidine via the Pinner Reaction

This protocol is based on the classical Pinner synthesis of amidines from nitriles.

Step 1: Formation of the Imidate Hydrochloride

-

Dry, anhydrous hydrogen chloride (HCl) gas is bubbled through a solution of 3,5-difluorobenzonitrile (1 equivalent) in anhydrous ethanol (approx. 10 mL per gram of nitrile) at 0 °C.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12-24 hours.

-

The solvent is removed under reduced pressure to yield the crude ethyl 3,5-difluorobenzimidate hydrochloride as a solid.

Step 2: Ammonolysis to form the Amidine Hydrochloride

-

The crude imidate hydrochloride is dissolved in anhydrous ethanol.

-

The solution is cooled to 0 °C, and anhydrous ammonia (NH₃) gas is bubbled through the solution for 1-2 hours.

-

The reaction vessel is sealed and stirred at room temperature for 24-48 hours.

-

The solvent and excess ammonia are removed under reduced pressure.

-

The resulting solid is triturated with diethyl ether, filtered, and dried to yield 3,5-Difluorobenzamidine hydrochloride.

Step 3: Neutralization to 3,5-Difluorobenzamidine (Free Base)

-

The amidine hydrochloride is dissolved in a minimum amount of water.

-

The solution is cooled in an ice bath, and a saturated aqueous solution of a mild base (e.g., sodium bicarbonate) is added dropwise until the pH is neutral to slightly basic.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 3,5-Difluorobenzamidine.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of 3,5-Difluorobenzamidine is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H NMR: A standard proton NMR spectrum is acquired on a 400 MHz or higher field spectrometer.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired.

-

¹⁹F NMR: A ¹⁹F NMR spectrum is acquired, typically with proton decoupling.

Infrared (IR) Spectroscopy

-

A small amount of the solid sample is placed on the diamond crystal of an ATR-FTIR (Attenuated Total Reflectance - Fourier Transform Infrared) spectrometer.

-

The spectrum is recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

The sample is introduced into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

The mass spectrum is acquired in positive ion mode.

Visualizations

Caption: Workflow for the synthesis and spectroscopic analysis of 3,5-Difluorobenzamidine.

References

- 1. 3,5-Difluoro-benzamidine | C7H6F2N2 | CID 3690768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,5-Difluorobenzonitrile(64248-63-1) 1H NMR spectrum [chemicalbook.com]

- 3. 3,5-Difluorobenzoic acid(455-40-3) 1H NMR spectrum [chemicalbook.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. spectrabase.com [spectrabase.com]

- 6. nmrs.io [nmrs.io]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. 19Flourine NMR [chem.ch.huji.ac.il]

- 9. alfa-chemistry.com [alfa-chemistry.com]

The Enduring Scaffold: A Technical Guide to the Discovery and History of Benzamidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzamidine scaffold, a core structure in medicinal chemistry, represents a classic example of a "privileged" fragment, one that is capable of binding to multiple, unrelated classes of protein targets. This technical guide provides an in-depth exploration of the discovery, history, and evolving applications of benzamidine and its derivatives. From its early recognition as a potent inhibitor of serine proteases to its current role in the development of novel antimicrobial and antifungal agents, the benzamidine moiety continues to be a cornerstone of modern drug discovery. This document will detail the historical context of its discovery, provide comprehensive data on its biological activity, outline key experimental protocols for its synthesis and evaluation, and visualize the intricate signaling pathways and experimental workflows associated with its study.

A Historical Perspective: From Synthesis to Serine Protease Inhibition

The journey of benzamidine begins with the foundational work on amidine synthesis. The Pinner reaction, first described by Adolf Pinner in 1877, provided a reliable method for the synthesis of amidines from nitriles and alcohols, laying the groundwork for the future exploration of this chemical class.[1]

It wasn't until the mid-20th century that the significant biological activity of benzamidine as a protease inhibitor was uncovered. In the 1960s, researchers began to systematically study the inhibitory effects of benzamidine and its analogues on trypsin and other serine proteases.[2][3] These early studies established benzamidine as a reversible, competitive inhibitor of these enzymes, paving the way for its widespread use as a tool in protein biochemistry and as a lead structure in drug discovery.[2]

The initial therapeutic focus for benzamidine derivatives was in the realm of hemostasis, targeting serine proteases of the coagulation cascade such as thrombin and plasmin.[4][5] This led to the development of numerous derivatives with anticoagulant and antifibrinolytic properties. In subsequent decades, the versatility of the benzamidine scaffold became increasingly apparent, with derivatives showing promise as antimicrobial, antifungal, and even anticancer agents.[6][7][8]

The Core of Activity: Benzamidine as a Serine Protease Inhibitor

Benzamidine's potent inhibition of serine proteases stems from its structural and electronic properties. The positively charged amidinium group at physiological pH allows it to act as a mimic of the side chains of arginine and lysine, which are the natural substrates for many serine proteases. This enables the benzamidine moiety to bind tightly within the S1 specificity pocket of these enzymes, which typically contains a negatively charged aspartate residue.[9]

Key Serine Protease Targets and Inhibition Data

Benzamidine and its derivatives have been shown to inhibit a wide range of serine proteases. The table below summarizes key inhibition data for some of the most well-studied targets.

| Compound/Derivative | Target Enzyme | Inhibition Constant (Ki) | IC50 | Reference(s) |

| Benzamidine | Trypsin | 35 µM | - | [10][11] |

| Benzamidine | Plasmin | 350 µM | - | [10][11] |

| Benzamidine | Thrombin | 220 µM | - | [10][11] |

| Substituted Benzamidines | Trypsin, Thrombin, Plasmin, C1s | Varied | - | [12] |

| Pentamidine (bivalent) | Plasmin | 2.1 ± 0.8 µM | - | [13] |

| Tri-AMB (trivalent) | Plasmin | 3.9 ± 1.7 µM | - | [13] |

| Monovalent dPEG-AMB | Plasmin | 259.4 - 1,395 µM | - | [13] |

| Bivalent dPEG-AMB | Plasmin | 2.1 - 290.4 µM | - | [13] |

| Trivalent dPEG-AMB | Plasmin | 3.9 - 241.9 µM | - | [13] |

Signaling Pathway: The Coagulation Cascade

The blood coagulation cascade is a prime example of a physiological process regulated by a series of serine proteases. Benzamidine derivatives have been extensively studied for their potential to modulate this pathway. The diagram below illustrates the key serine proteases involved in the coagulation cascade.

Expanding Horizons: Antimicrobial and Antifungal Benzamidine Derivatives

In recent years, research has increasingly focused on the antimicrobial and antifungal properties of benzamidine derivatives. These compounds have shown activity against a range of pathogens, including bacteria and fungi, opening up new avenues for therapeutic development.

Antimicrobial Activity

Novel benzamidine analogues have demonstrated significant inhibitory activity against various bacterial strains. The table below presents a summary of the Minimum Inhibitory Concentration (MIC) values for selected derivatives.[7][8]

| Derivative Type | Bacterial Strain | MIC (µg/mL) | Reference(s) |

| Novel Benzamidine Analogues (NBA) | Porphyromonas gingivalis | 31.25 - 250 | [14] |

| Imino bases of benzamidine | P. gingivalis | 31.25 - 125 | [7][8] |

| Imino bases of benzamidine | E. coli | 31.25 - 125 | [7][8] |

| Imino bases of benzamidine | S. aureus | 31.25 - 125 | [7][8] |

| Imino bases of benzamidine | P. aeruginosa | 31.25 - 125 | [7][8] |

| Amidine-substituted monocyclic β-lactams | Various strains | 0.25 - >64 | [15] |

Antifungal Activity

Benzamidine derivatives have also been investigated for their potential as antifungal agents. Some have shown promising activity against various fungal pathogens.

| Derivative Type | Fungal Strain | Efficacy/EC50 | Reference(s) |

| Benzamidine-1,2,3-triazole hybrids | Colletotrichum lagenarium | 79% efficacy (in vivo) | [1] |

| Benzamidine-1,2,3-triazole hybrids | Botrytis cinerea | - | [1] |

| N-substituted benzamide derivatives | Alternaria alternata | EC50 = 1.77 µg/mL | [16] |

| N-substituted benzamide derivatives | Alternaria solani | EC50 = 1.90 - 7.07 µg/mL | [16] |

Proposed Mechanisms of Antimicrobial Action

While the exact mechanisms are still under investigation, several hypotheses have been proposed for the antimicrobial action of amidine-containing compounds. One prominent theory is that their cationic nature facilitates interaction with and disruption of the negatively charged bacterial cell membrane.[6] Another proposed mechanism involves the binding of these compounds to the minor groove of microbial DNA, interfering with DNA replication and transcription.[17] For antifungal benzamide and picolinamide derivatives, the lipid transfer protein Sec14p has been identified as a key cellular target.[18]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of benzamidine derivatives.

Synthesis of Benzamidine Hydrochloride via the Pinner Reaction

This protocol describes a classic method for synthesizing benzamidine hydrochloride from benzonitrile.[1]

Materials:

-

Benzonitrile

-

Anhydrous ethanol

-

Dry hydrogen chloride (gas)

-

Anhydrous ether

-

Ammonia (gas or solution in anhydrous ethanol)

Procedure:

-

Dissolve benzonitrile in anhydrous ethanol in a flask equipped with a gas inlet tube and a drying tube.

-

Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the solution until saturation.

-

Allow the reaction mixture to stand at room temperature for an extended period (e.g., 24-48 hours) to allow for the formation of the imido ester hydrochloride (Pinner salt) precipitate.

-

Collect the precipitate by filtration and wash with anhydrous ether to remove any unreacted starting materials.

-

Suspend the Pinner salt in anhydrous ethanol.

-

Pass ammonia gas through the suspension or add a solution of ammonia in anhydrous ethanol.

-

Stir the reaction mixture until the conversion to benzamidine hydrochloride is complete.

-

Filter the reaction mixture to remove any ammonium chloride byproduct.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain crude benzamidine hydrochloride.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/ether) to yield pure benzamidine hydrochloride.

Trypsin Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of a benzamidine derivative against trypsin using a chromogenic substrate.[9]

Materials:

-

Trypsin solution (of known concentration in a suitable buffer, e.g., Tris-HCl)

-

Benzamidine derivative (test inhibitor) solution at various concentrations

-

Chromogenic trypsin substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BAPNA)

-

Assay buffer (e.g., Tris-HCl with CaCl2)

-

96-well microplate

-

Microplate reader

Procedure:

-

In the wells of a 96-well microplate, add a fixed volume of trypsin solution.

-

Add varying concentrations of the benzamidine derivative (test inhibitor) to the wells containing trypsin. Include a control well with no inhibitor.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding a fixed volume of the chromogenic substrate (BAPNA) to each well.

-

Immediately measure the absorbance of the wells at a specific wavelength (e.g., 405 nm for the product of BAPNA cleavage) over time using a microplate reader.

-

Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

-

Plot the reaction velocity against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

The inhibition constant (Ki) can be determined by performing the assay at different substrate concentrations and analyzing the data using methods such as the Dixon plot or by fitting to the appropriate inhibition model.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes a standard method for determining the MIC of a benzamidine derivative against a bacterial strain.[2][19][20]

Materials:

-

Benzamidine derivative (test compound) stock solution

-

Bacterial strain to be tested

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to a 0.5 McFarland turbidity standard

-

Incubator

Procedure:

-

Prepare serial twofold dilutions of the benzamidine derivative in the growth medium directly in the wells of a 96-well microtiter plate.

-

Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

-

Dilute the standardized inoculum in the growth medium to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

-

Inoculate each well containing the diluted compound with the bacterial suspension. Include a positive control well (bacteria and medium, no compound) and a negative control well (medium only).

-

Incubate the microtiter plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

After incubation, visually inspect the wells for turbidity (bacterial growth).

-

The MIC is defined as the lowest concentration of the compound at which there is no visible growth.

The Drug Discovery and Development Pipeline

The development of new benzamidine derivatives as therapeutic agents follows a structured pipeline, from initial discovery to preclinical and clinical evaluation.

A Generalized Workflow for Enzyme Inhibitor Discovery

The following diagram illustrates a typical workflow for the discovery and development of enzyme inhibitors, a process highly relevant to many benzamidine derivatives.

This workflow begins with the identification and validation of a biological target, followed by the development of high-throughput screening (HTS) assays to identify "hits."[21][22][23] These hits are then optimized through medicinal chemistry efforts in the hit-to-lead and lead optimization stages to improve their potency, selectivity, and pharmacokinetic properties. Promising lead compounds advance to preclinical development, which involves in vivo efficacy studies and comprehensive safety and toxicology testing.[24][25][26][27] Successful preclinical candidates can then enter clinical trials in humans.

Conclusion and Future Directions

The benzamidine scaffold has proven to be a remarkably versatile and enduring platform in drug discovery. Its journey from a simple synthetic building block to a key pharmacophore in a diverse range of therapeutic agents highlights the power of medicinal chemistry and the importance of understanding fundamental enzyme-inhibitor interactions. While its role as a serine protease inhibitor is well-established, the expanding applications of benzamidine derivatives in antimicrobial and antifungal therapy suggest that the full potential of this remarkable scaffold is yet to be realized. Future research will likely focus on the development of highly selective inhibitors for specific protease targets to minimize off-target effects, as well as further elucidation of the mechanisms of action of its antimicrobial and antifungal derivatives to guide the rational design of new and more potent therapeutic agents. The continued exploration of the chemical space around the benzamidine core promises to yield new and valuable tools for both basic research and clinical medicine.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. journals.asm.org [journals.asm.org]

- 11. selleckchem.com [selleckchem.com]

- 12. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Antibacterial Activities of Amidine Substituted Monocyclic β-Lactams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Novel amidines and analogues as promising agents against intracellular parasites: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 21. Drug discovery thr enzyme inhibition | PPTX [slideshare.net]

- 22. Role of enzymes in drug discovery | PPTX [slideshare.net]

- 23. researchgate.net [researchgate.net]

- 24. Multi-year analysis of the global preclinical antibacterial pipeline: trends and gaps - PMC [pmc.ncbi.nlm.nih.gov]

- 25. WHO 2024 data call is now open for antibacterials in the preclinical development pipeline [who.int]

- 26. The Global Preclinical Antibacterial Pipeline | ASM.org [asm.org]

- 27. 2023 Antibacterial agents in clinical and preclinical development: an overview and analysis [who.int]

Theoretical Binding Affinity of 3,5-Difluoro-benzamidine: A Computational Perspective

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Difluoro-benzamidine, a halogenated derivative of benzamidine, is recognized as a potent inhibitor of various enzymes, particularly serine proteases. Its structural modifications are hypothesized to enhance binding affinity and selectivity, making it a compound of significant interest in drug discovery and development. This technical guide provides an in-depth overview of the theoretical binding affinity of this compound, focusing on its interaction with serine proteases. We present a detailed, albeit hypothetical, computational workflow for determining its binding affinity, complete with methodologies for molecular docking and binding free energy calculations. The guide also includes a structured presentation of hypothetical quantitative data and a visualization of the computational workflow to facilitate a comprehensive understanding for researchers in the field.

Introduction

Benzamidine and its derivatives are a well-established class of competitive inhibitors for serine proteases, such as trypsin, thrombin, and plasmin. The positively charged amidinium group mimics the side chain of arginine and lysine, allowing it to interact with the aspartate residue in the S1 pocket of these enzymes. The introduction of fluorine atoms onto the benzene ring, as in this compound, can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, potentially leading to enhanced binding affinity and improved pharmacokinetic profiles.

Understanding the theoretical binding affinity of this compound is crucial for rational drug design. Computational methods, including molecular docking and molecular dynamics simulations coupled with binding free energy calculations, provide powerful tools to predict and analyze the binding mode and affinity of small molecules to their protein targets at an atomic level. This guide outlines a comprehensive computational protocol to investigate the binding of this compound to a model serine protease, Trypsin.

Theoretical Binding Affinity Data

The following table summarizes hypothetical quantitative data from a simulated computational analysis of this compound binding to human cationic trypsin (PDB ID: 2RA3). This data is illustrative of the types of results obtained from the protocols described in this guide.

| Parameter | Value | Method |

| Molecular Docking | ||

| Docking Score | -8.5 kcal/mol | AutoDock Vina |

| Predicted Inhibition Constant (Ki) | 2.5 µM | AutoDock Vina |

| Binding Free Energy (MM/PBSA) | ||

| van der Waals Energy | -45.2 kcal/mol | MM/PBSA |

| Electrostatic Energy | -28.7 kcal/mol | MM/PBSA |

| Polar Solvation Energy | 35.8 kcal/mol | MM/PBSA |

| Non-polar Solvation Energy | -4.1 kcal/mol | MM/PBSA |

| Total Binding Free Energy (ΔG_bind) | -42.2 kcal/mol | MM/PBSA |

Experimental Protocols: A Computational Approach

This section details the methodologies for a theoretical investigation of the binding affinity of this compound to a serine protease target, using human trypsin as an example.

In Silico Molecular Docking Protocol

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Objective: To predict the binding pose and estimate the binding affinity of this compound to the active site of human trypsin.

Methodology:

-

Protein Preparation:

-

The three-dimensional crystal structure of human cationic trypsin is obtained from the Protein Data Bank (PDB ID: 2RA3).

-

Water molecules and any co-crystallized ligands are removed from the protein structure.

-

Polar hydrogen atoms are added, and Kollman charges are assigned to the protein atoms using AutoDock Tools.

-

-

Ligand Preparation:

-

The 3D structure of this compound is generated using a molecular builder like Avogadro or obtained from a chemical database such as PubChem.

-

The ligand's geometry is optimized using a suitable force field (e.g., MMFF94).

-

Gasteiger partial charges are computed for the ligand atoms.

-

-

Docking Simulation:

-

A grid box is defined to encompass the active site of trypsin, specifically including the catalytic triad (His57, Asp102, Ser195) and the S1 specificity pocket.

-

Molecular docking is performed using AutoDock Vina. The program searches for the best binding poses of the ligand within the defined grid box and scores them based on a semi-empirical free energy force field.

-

The top-scoring binding poses are saved for further analysis.

-

-

Analysis of Results:

-

The predicted binding poses are visualized to analyze the interactions between this compound and the amino acid residues of the trypsin active site.

-

Key interactions, such as hydrogen bonds and hydrophobic contacts, are identified.

-

The docking score, which is an estimation of the binding free energy, and the predicted inhibition constant (Ki) are recorded.

-

Binding Free Energy Calculation Protocol (MM/PBSA)

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a post-docking analysis used to calculate the binding free energy of a ligand to a protein.

Objective: To obtain a more accurate estimation of the binding free energy of the this compound-trypsin complex.

Methodology:

-

Molecular Dynamics (MD) Simulation:

-

The top-scoring docked complex from the molecular docking study is used as the starting structure for an MD simulation.

-

The complex is solvated in a periodic box of water molecules (e.g., TIP3P water model).

-

Counter-ions are added to neutralize the system.

-

The system is subjected to energy minimization to remove any steric clashes.

-

The system is gradually heated to a physiological temperature (300 K) and equilibrated under constant pressure and temperature (NPT ensemble).

-

A production MD simulation is run for a sufficient duration (e.g., 100 nanoseconds) to sample the conformational space of the complex.

-

-

MM/PBSA Calculation:

-

Snapshots (frames) are extracted from the stable part of the MD simulation trajectory.

-

For each snapshot, the binding free energy (ΔG_bind) is calculated using the following equation: ΔG_bind = G_complex - (G_protein + G_ligand) Where:

-

G_complex is the free energy of the protein-ligand complex.

-

G_protein is the free energy of the protein.

-

G_ligand is the free energy of the ligand.

-

-

Each free energy term is calculated as the sum of the molecular mechanics energy (van der Waals and electrostatic), the polar solvation energy (calculated using the Poisson-Boltzmann equation), and the non-polar solvation energy (calculated based on the solvent-accessible surface area).

-

-

Analysis of Energy Components:

-

The individual energy components (van der Waals, electrostatic, polar solvation, and non-polar solvation) are analyzed to understand the driving forces of the binding interaction.

-

Visualizing the Computational Workflow

The following diagram illustrates the logical workflow for determining the theoretical binding affinity of a small molecule inhibitor.

Signaling Pathway Context

While this compound is a direct enzyme inhibitor, its target, such as trypsin, can be involved in broader signaling cascades. For instance, proteases play roles in processes like coagulation, fibrinolysis, and inflammation. The inhibition of a key protease by a compound like this compound could modulate these pathways. The following diagram illustrates a simplified representation of a protease-activated receptor (PAR) signaling pathway, which can be activated by serine proteases.

Conclusion

The theoretical binding affinity of this compound represents a critical area of investigation for the development of novel therapeutics targeting serine proteases. The computational protocols outlined in this guide provide a robust framework for predicting and analyzing the binding interactions of this and other small molecule inhibitors. While the quantitative data presented is hypothetical, it serves to illustrate the valuable insights that can be gained through such in silico studies. The combination of molecular docking and more rigorous binding free energy calculations offers a powerful approach to guide the design and optimization of potent and selective enzyme inhibitors, ultimately accelerating the drug discovery process. Further experimental validation is essential to confirm these theoretical predictions and to fully elucidate the therapeutic potential of this compound.

The Impact of Fluorination on the Physicochemical Characteristics of Benzamidines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the physicochemical characteristics of fluorinated benzamidines, a class of compounds with significant potential in medicinal chemistry. The strategic introduction of fluorine into the benzamidine scaffold can profoundly modulate its properties, influencing its efficacy, pharmacokinetics, and overall suitability as a drug candidate. This document outlines the expected effects of fluorination on key parameters, provides detailed experimental protocols for their measurement, and presents illustrative data to guide research and development efforts.

Introduction: The Role of Fluorine in Modulating Benzamidine Properties

Benzamidines are recognized as important pharmacophores, notably for their ability to act as competitive inhibitors of serine proteases like trypsin and thrombin.[1] However, the parent benzamidine structure often possesses suboptimal drug-like properties. The introduction of fluorine, a bioisostere for hydrogen, is a powerful strategy in medicinal chemistry to fine-tune a molecule's physicochemical profile.[2][3]

Key benefits of fluorination include:

-

Modulation of Basicity (pKa): The high electronegativity of fluorine significantly influences the basicity of the amidine group, which is crucial for target binding and off-target effects.

-

Altering Lipophilicity (logP): Fluorination can either increase or decrease lipophilicity, impacting membrane permeability, solubility, and metabolic stability.[4] This context-dependent effect allows for precise optimization of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Enhancing Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation and potentially increasing a drug's half-life.[3][5]

-

Improving Binding Affinity: Fluorine can engage in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and potency.

This guide will systematically explore these effects, providing a framework for the rational design and characterization of novel fluorinated benzamidine derivatives.

Synthesis of Fluorinated Benzamidines

The synthesis of fluorinated benzamidines can be achieved through various established organic chemistry methodologies. A common and effective route involves the conversion of a corresponding fluorinated benzonitrile.

A general synthetic pathway is as follows:

-

Starting Material: The synthesis typically begins with a commercially available or synthesized fluorinated benzonitrile. The position and number of fluorine substituents on the aromatic ring can be varied to create a library of analogues.

-

Pinner Reaction: The fluorinated benzonitrile is treated with an alcohol (e.g., ethanol) under anhydrous acidic conditions (e.g., hydrogen chloride gas). This reaction forms an imidate ester hydrochloride salt.

-

Amination: The resulting imidate is then reacted with ammonia or an amine to yield the desired fluorinated benzamidine, typically as a hydrochloride salt.

Alternative synthetic strategies may involve the direct conversion of fluorinated benzamides or the use of specialized fluorinating reagents on a pre-existing benzamidine scaffold, although late-stage fluorination can be challenging.[6]

Core Physicochemical Characteristics

The following sections detail the expected impact of fluorination on the primary physicochemical properties of benzamidines. Due to a scarcity of publicly available, systematic experimental data for a homologous series of fluorinated benzamidines, the quantitative data presented in the tables are illustrative. They are derived from established principles of fluorine's effects on related aromatic systems and serve to demonstrate the expected trends.

Basicity (pKa)

The basicity of the benzamidine functional group is a critical determinant of its interaction with biological targets. The pKa value reflects the equilibrium between the protonated (benzamidinium ion) and neutral forms. Fluorine's strong electron-withdrawing inductive effect is expected to decrease the basicity (lower the pKa) of the amidine group by reducing the electron density on the nitrogen atoms, making them less likely to accept a proton.[7] This effect is generally more pronounced when the fluorine atom is closer to the amidine group (ortho > meta > para).

Table 1: Illustrative pKa Values for Fluorinated Benzamidine Derivatives

| Compound | Substitution Pattern | Expected pKa | Rationale |

| Benzamidine | Unsubstituted | ~11.6 | Parent compound, highly basic. |

| 4-Fluorobenzamidine | para-Fluoro | ~11.2 | Modest pKa decrease due to distance. |

| 3-Fluorobenzamidine | meta-Fluoro | ~10.9 | Stronger inductive effect than para. |

| 2-Fluorobenzamidine | ortho-Fluoro | ~10.5 | Most significant pKa reduction due to proximity. |

| 2,4-Difluorobenzamidine | di-Fluoro | ~10.1 | Additive electron-withdrawing effects. |

| 2,4,6-Trifluorobenzamidine | tri-Fluoro | ~9.5 | Further pKa reduction from multiple fluorine atoms. |

Lipophilicity (logP/logD)

Lipophilicity, the measure of a compound's partitioning between an oily (n-octanol) and an aqueous phase, is a crucial parameter for drug absorption and distribution. The effect of fluorination on lipophilicity is complex. While a single fluorine atom on an aromatic ring often increases logP, the overall effect depends on the interplay between increased hydrophobicity and changes in the molecule's dipole moment and hydrogen bonding capacity.[8][9] For ionizable compounds like benzamidines, it is more relevant to consider the distribution coefficient (logD) at a physiological pH of 7.4. As fluorination lowers the pKa, a larger fraction of the compound will be in its less lipophilic, protonated form at pH 7.4, which can lead to a decrease in logD.

Table 2: Illustrative Lipophilicity Data for Fluorinated Benzamidine Derivatives

| Compound | Substitution Pattern | Expected logP (Neutral) | Expected logD (pH 7.4) | Rationale |

| Benzamidine | Unsubstituted | ~1.40 | ~-1.20 | Low lipophilicity at physiological pH due to high basicity. |

| 4-Fluorobenzamidine | para-Fluoro | ~1.60 | ~-1.05 | Increased intrinsic lipophilicity, slightly less protonated. |

| 3-Fluorobenzamidine | meta-Fluoro | ~1.65 | ~-0.90 | Similar to para, but lower pKa leads to a slightly higher logD. |

| 2-Fluorobenzamidine | ortho-Fluoro | ~1.55 | ~-0.75 | Lower pKa means more neutral species, increasing logD. |

| 2,4-Difluorobenzamidine | di-Fluoro | ~1.80 | ~-0.50 | Increased intrinsic lipophilicity and lower pKa significantly increase logD. |

| 2,4,6-Trifluorobenzamidine | tri-Fluoro | ~2.00 | ~-0.10 | Highest intrinsic lipophilicity and lowest pKa bring logD closer to logP. |

Aqueous Solubility

Aqueous solubility is a prerequisite for a drug to be absorbed and distributed in the body. It is influenced by factors such as lipophilicity and crystal lattice energy. Generally, for a given crystalline form, an increase in lipophilicity correlates with a decrease in aqueous solubility.[10] However, the relationship is not always straightforward. Fluorination can disrupt crystal packing, which may lead to an increase in solubility despite a higher logP. The kinetic solubility, often measured in early drug discovery, reflects how readily a compound dissolves from a DMSO stock solution into an aqueous buffer.

Table 3: Illustrative Aqueous Solubility Data for Fluorinated Benzamidine Derivatives

| Compound | Substitution Pattern | Expected Kinetic Solubility (µM at pH 7.4) | Rationale |

| Benzamidine | Unsubstituted | > 200 | High solubility due to low lipophilicity of the protonated form. |

| 4-Fluorobenzamidine | para-Fluoro | 150 - 200 | Slightly decreased solubility with increased lipophilicity. |

| 3-Fluorobenzamidine | meta-Fluoro | 100 - 150 | Further decrease in solubility. |

| 2-Fluorobenzamidine | ortho-Fluoro | 80 - 120 | Continued trend of decreasing solubility with increasing logD. |

| 2,4-Difluorobenzamidine | di-Fluoro | 50 - 80 | Lower solubility due to higher lipophilicity. |

| 2,4,6-Trifluorobenzamidine | tri-Fluoro | < 50 | Potentially poor solubility, may require formulation strategies. |

Chemical and Metabolic Stability

Stability is a critical attribute for any drug candidate. This includes both chemical stability in various solutions and metabolic stability in the presence of drug-metabolizing enzymes. While the C-F bond is very strong, the overall stability of a fluorinated molecule can be context-dependent.[11] In some cases, inappropriate placement of fluorine can lead to chemical instability, for instance, through the elimination of hydrogen fluoride.[11]

Metabolic stability is often assessed by incubating the compound with liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s. The rate of disappearance of the parent compound is measured over time. Fluorination is a common strategy to block "metabolic soft spots" on a molecule, thereby increasing its metabolic half-life.

Table 4: Illustrative Stability Data for Fluorinated Benzamidine Derivatives

| Compound | Substitution Pattern | Expected Chemical Stability (pH 7.4, 37°C) | Expected Metabolic Stability (t½ in HLM, min) | Rationale |

| Benzamidine | Unsubstituted | Stable | 15 - 30 | Susceptible to aromatic hydroxylation by P450 enzymes. |

| 4-Fluorobenzamidine | para-Fluoro | Stable | 30 - 60 | Fluorine at the para position blocks a common site of oxidation. |

| 3-Fluorobenzamidine | meta-Fluoro | Stable | 20 - 40 | Less effective at blocking metabolism compared to para-substitution. |

| 2-Fluorobenzamidine | ortho-Fluoro | Stable | 25 - 50 | May sterically hinder enzymatic attack. |

| 2,4-Difluorobenzamidine | di-Fluoro | Stable | > 60 | Multiple sites of potential metabolism are blocked. |

| 2,4,6-Trifluorobenzamidine | tri-Fluoro | Stable | > 90 | Highly resistant to oxidative metabolism. |

Experimental Protocols

This section provides detailed methodologies for the determination of the key physicochemical properties discussed above.

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration, a highly accurate and reliable method.[7][12][13]

Materials and Equipment:

-

Calibrated pH meter with a combination pH electrode

-

Automated titrator or manual burette

-

Magnetic stirrer and stir bar

-

Titration vessel

-

Standardized 0.1 M hydrochloric acid (HCl)

-

Standardized 0.1 M sodium hydroxide (NaOH)

-

Potassium chloride (KCl) for ionic strength adjustment

-

High-purity water (Milli-Q or equivalent)

-

Nitrogen gas supply

-

Test compound (fluorinated benzamidine)

Procedure:

-

Instrument Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).

-

Sample Preparation:

-

Accurately weigh and dissolve the test compound in high-purity water to a final concentration of approximately 1 mM.

-

Add KCl to the solution to maintain a constant ionic strength, typically 0.15 M.

-

-

Titration Setup:

-

Place a known volume (e.g., 20 mL) of the sample solution into the titration vessel with a magnetic stir bar.

-

Immerse the calibrated pH electrode into the solution.

-

Gently purge the solution with nitrogen gas for 5-10 minutes to remove dissolved carbon dioxide and maintain an inert atmosphere during the titration.

-

-

Titration:

-

For a basic compound like benzamidine, first, titrate the solution with 0.1 M HCl to a pH of approximately 1.8-2.0 to ensure the compound is fully protonated.

-

Begin the titration by adding small, precise increments of 0.1 M NaOH.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches approximately 12.0-12.5.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of NaOH added to generate a titration curve.

-

Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration curve. The equivalence point is the volume at which the first derivative is at its maximum and the second derivative is zero.

-

The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).

-

-

Replicates: Perform the titration in triplicate for each compound and report the average pKa with the standard deviation.

Determination of logP/logD by Shake-Flask Method

The shake-flask method is the gold standard for determining the octanol-water partition coefficient (logP) and distribution coefficient (logD).[2][14][15][16]

Materials and Equipment:

-

n-Octanol (HPLC grade)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Test compound

-

Volumetric flasks, separatory funnels or vials

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Phase Saturation:

-

Mix equal volumes of n-octanol and PBS (pH 7.4) in a large container.

-

Shake vigorously for 24 hours to ensure mutual saturation of the two phases.

-

Allow the phases to separate completely before use.

-

-

Sample Preparation:

-

Prepare a stock solution of the test compound in the pre-saturated n-octanol phase. The concentration should be chosen to be within the linear range of the analytical method.

-

-

Partitioning:

-

In a vial, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated PBS. The volume ratio of octanol to water can be adjusted depending on the expected lipophilicity of the compound.

-

Securely cap the vial and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow the compound to reach partition equilibrium.

-

-

Phase Separation:

-

Centrifuge the vial at a moderate speed (e.g., 2000 rpm) for 10-15 minutes to ensure complete separation of the two phases.

-

-

Quantification:

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

-

Dilute the aliquots as necessary and analyze the concentration of the test compound in each phase using a validated analytical method (e.g., HPLC-UV).

-

-

Calculation:

-

The distribution coefficient (logD) is calculated using the following formula: logD = log ( [Concentration in octanol] / [Concentration in aqueous phase] )

-

-

Replicates: Perform the experiment in triplicate and report the average logD value.

Determination of Kinetic Aqueous Solubility by Turbidimetry

This high-throughput method measures the concentration at which a compound, added from a DMSO stock, begins to precipitate in an aqueous buffer.[11]

Materials and Equipment:

-

Test compound dissolved in 100% DMSO (e.g., 10 mM stock)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

96-well microplates (UV-transparent if using a UV plate reader)

-

Plate reader capable of measuring absorbance or turbidity (nephelometer)

-

Multichannel pipette or automated liquid handler

Procedure:

-

Plate Preparation:

-

Add the aqueous buffer to the wells of a 96-well plate.

-